Sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAYESYHFKHZAL-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na | |
| Record name | SODIUM | |
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DSSTOX Substance ID |
DTXSID1049774 | |
| Record name | Sodium | |
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Molecular Weight |
22.9897693 g/mol | |
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Physical Description |
Sodium appears as a silvery soft metal that becomes grayish white upon exposure to air. Shipped as a solid or molten liquid. Burns violently with explosions that may spatter the material. Used for making gasoline additives, electric power cable, sodium lamps, other chemicals., Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid, Silver to grayish-white, soft solid under kerosene; [CHRIS], SILVERY SOLID IN VARIOUS FORMS. | |
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Boiling Point |
1621 °F at 760 mmHg (USCG, 1999), 881.4 °C, 880 °C | |
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Solubility |
Insoluble in benzene, kerosene, naphtha, Dissolves in liquid ammonia to give blue solution: dissolves in mercury, forming sodium amalgam, Solubility in water: reaction | |
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Density |
0.971 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.968 g/cu cm at 20 °C, Ionization potential: 5.139 V; thermal conductivity: 132.3W/m K at 293.15 K; electrical resistivity: 4.77x10-8 Ohm m at 293 K; critical density: 206 kg/cu m; atomic radius in metallic lattice: 189.6 pm, 0.97 g/cm³ | |
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Vapor Pressure |
1.2 [mmHg], 0.000185 Pa (1.39X10-6 mm Hg) at 400 K (127 °C); 5.60 Pa (0.042 mm Hg) at 600 K (327 °C), Vapor pressure at 20 °C: negligible | |
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Impurities |
IMPURITIES: Calcium and Chlorides. | |
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Color/Form |
Light, silvery-white metal; body-centered cubic structure; lustrous when freshly cut; tarnishes on exposure to air, becoming dull and gray; soft at ordinary temperature, fairly hard at -20 °C, Waxlike at room temperature, brittle at low temperatures, Light, soft, ductile, malleable, silver-white metal | |
CAS No. |
7440-23-5 | |
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Melting Point |
207.5 °F (USCG, 1999), 97.82 °C, Alkali metal; valence 1; naturally occurring isotope (stable): 23 (100%); heat capacity (solid): 0.292 cal/g °C; heat capacity (liquid at melting point): 0.331 cal/g °C; heat of fusion: 27.05 cal/g; reduction potential (aqueous) Na/Na+: 2.714 V; reacts vigorously with oxygen, burning with a yellow flame;; combines directly with the halogens, with phosphorus; reduces most oxides to the elemental state, reduces metallic chlorides; when heated in ammonia gas yields sodamide, 97.4 °C | |
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Advanced Spectroscopic and Analytical Methodologies for Sodium Quantification and Speciation
Atomic Absorption Spectroscopy in Sodium Analysis
Atomic Absorption Spectroscopy (AAS) is a widely used technique for the quantitative determination of this compound. It operates on the principle that ground-state atoms absorb light at specific wavelengths. When a sample containing this compound is atomized (e.g., by a flame), this compound atoms absorb light from a hollow cathode lamp emitting this compound's characteristic wavelength (589.0 nm) iosrjournals.orgjournalirjpac.com. The extent of absorption is directly proportional to the concentration of this compound in the sample.
Research has focused on optimizing AAS for this compound analysis in diverse matrices. For instance, a method developed for determining high concentrations of this compound by AAS allows for the analysis of solutions with concentrations up to 30 grams of this compound per liter without prior dilution, by utilizing the absorption of zinc ion emission from a zinc hollow cathode lamp osti.gov. Studies have also investigated the influence of different acidic media (hydrochloric acid, nitric acid, and perchloric acid) on this compound absorbance by flame AAS. Results indicated that the effect of acidic medium on this compound determination followed the order: hydrochloric acid > perchloric acid > nitric acid > water. However, absorbance decreased when acid concentrations exceeded 1-2%, particularly for high this compound content researchgate.net.
A validated AAS method for determining this compound metal content in pantoprazole (B1678409) this compound, a pharmaceutical drug, achieved a limit of detection (LOD) of 0.012 ppm and a limit of quantification (LOQ) of 0.036 ppm. Recovery percentages ranged from 93.28% to 99.59% for spiked concentrations iosrjournals.org. Another study proposed green AAS methods for the assay of Rabeprazole this compound and Fluvastatin this compound, determining each drug through the estimation of its this compound content at 589 nm. Linearity was achieved in ranges equivalent to 0.5-4 ppm Na for Rabeprazole this compound and 0.75-7.5 ppm Na for Fluvastatin this compound, with recoveries between 99-101% journalirjpac.com.
| Parameter | Rabeprazole this compound (Equivalent Na) journalirjpac.com | Fluvastatin this compound (Equivalent Na) journalirjpac.com | Pantoprazole this compound (Na Metal) iosrjournals.org |
|---|---|---|---|
| Wavelength | 589 nm | 589 nm | 589.0 nm |
| Linearity Range | 0.5-4 ppm Na | 0.75-7.5 ppm Na | N/A |
| LOD | N/A | N/A | 0.012 ppm |
| LOQ | N/A | N/A | 0.036 ppm |
| Recovery (%) | 99-101% | 99-101% | 93.28-99.59% |
Chromatographic Techniques for this compound Compound Separation
Chromatographic techniques are essential for separating complex mixtures, enabling the isolation and subsequent analysis of individual this compound-containing compounds. These methods leverage differences in the interaction of compounds with a stationary phase and a mobile phase to achieve separation frontiersin.org.
Research in chromatographic separation of this compound compounds includes studies on the separation and characterization of unknown impurities and isomers in flomoxef (B131810) this compound using liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF MS) researchgate.net. Another application involves the separation of polymerized impurities in oxacillin (B1211168) this compound using high-performance size exclusion chromatography (HPSEC) and RP-HPLC researchgate.net.
Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a powerful chromatographic technique specifically designed for the separation of ions based on their electrostatic interactions with a charged stationary phase gsconlinepress.com. In the context of this compound analysis, IEC is particularly valuable for separating this compound ions from other cations or for isolating specific this compound-containing ionic compounds.
An ion exchange-gravimetric method has been developed and improved for the determination of this compound in human serum. In this method, this compound in serum is ion-exchanged, selectively eluted, and then converted to a weighable precipitate as this compound sulfate (B86663) (Na2SO4). This definitive method achieved a relative expanded uncertainty (k=2) of 0.3% to 0.4% for serum samples and less than 0.1% when applied to a this compound chloride reference material semanticscholar.org. The quantitative absorption and selective elution of this compound from other cations are critical to avoid analytical errors in this process semanticscholar.org.
Ion chromatography (IC), a form of IEC, has been successfully applied for the precise analysis of chloride and this compound in sweat for cystic fibrosis diagnosis. An in-house developed IC/HPLC method demonstrated precision and linearity comparable to inductively coupled plasma-mass spectrometry methods, with a limit of quantitation of 0.95 mmol/L for both chloride and this compound, making it suitable for small sweat volumes nih.gov. Another IC method, utilizing a bulk acoustic wave (BAW) sensor as a detector and 2.0 mmol/L nitric acid as the mobile phase, was developed for the determination of Na+, K+, and NH4+ in saliva and serum. This IC-BAW method showed agreement with flame photometric methods for Na+ and K+ nih.gov.
Ion-Selective Electrode Methods for this compound Detection
Ion-Selective Electrodes (ISEs) provide a rapid and direct method for determining this compound ion activity in solutions. These electrodes generate a potential difference across a selective membrane, which is proportional to the logarithm of the ion's activity in the sample nih.govmdpi.com.
Studies have compared different sample-handling techniques for measuring Na+ with ISEs, finding that imprecision was lower for venous blood (with minimal heparin) compared to plasma, serum, or capillary blood nih.gov. Direct ISE methods measure the ion activity in the plasma water of the serum directly, while indirect ISE methods involve diluting the serum with a buffer before contact with the electrode membranes myadlm.org. Indirect ISE methods can be susceptible to the "electrolyte exclusion effect," where increased concentrations of proteins and lipids in blood (hyperproteinemia or hyperlipidemia) can lead to falsely low this compound values (pseudohyponatremia) due to the dilution step myadlm.orgnih.gov. Research has shown an inverse proportionality between the difference in this compound concentration measured by indirect and direct ISE methods (Δ[Na+]) and total protein (TP) concentration, with an average difference of -6.1 mmol/L when TP > 7.9 g/dL nih.gov.
A study aimed to develop simple electrochemical electrodes for the fast detection of chloride, this compound, and potassium ions in human serum. A single-piece type membrane based solid-state ISE, formed by covering a flat thin-film gold electrode with a mixture of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and ion-selective membrane (ISM), was developed for this compound and potassium detection. This method achieved linear detection ranges of 50–200 mM for this compound ions, with an average relative standard deviation (RSD) of 1.65% and an average recovery rate of 100%. Interference experiments demonstrated good selectivity against other ions like K+, Cl−, Ca2+, and Mg2+ mdpi.com.
| Method Type | Sample Type | Linear Detection Range (Na+) mdpi.com | Average RSD (Na+) mdpi.com | Average Recovery Rate (Na+) mdpi.com |
|---|---|---|---|---|
| Solid-State ISE | Human Serum (Standard Samples) | 50–200 mM | 1.65% | 100% |
Complexometric Titration and Thermometric Endpoint Titrimetry for this compound Determination
Complexometric titration, also known as chelatometry, is a volumetric analytical method used for determining metal ions through the formation of stable, soluble complexes with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA) ijpar.comresearchgate.net. While EDTA directly titrates many metal ions, this compound typically forms weaker complexes with EDTA, making direct complexometric titration challenging for this compound quantification scirp.org. Therefore, indirect methods are often employed.
Research has explored indirect complexometric titration methods for this compound. For instance, an indirect complexometric titration of this compound and potassium with EDTA was reported scirp.org. In such methods, this compound might be precipitated with another reagent, and the excess precipitating agent or the component that reacts with this compound is then titrated complexometrically.
Thermometric Endpoint Titrimetry (TET) is a novel titration method that detects the endpoint of a reaction by monitoring temperature changes in the solution foodnavigator.comscirp.org. This technique is particularly robust as it relies on the enthalpy change of the reaction, making it independent of initial temperature and eliminating the need for calibration foodnavigator.com.
A novel TET method has been developed for the determination of this compound in various foodstuffs. This method is based on the exothermic reaction of this compound with aluminum in the presence of excess potassium and fluoride (B91410) ions to form "elpasolite" (NaK2AlF6) foodnavigator.comscirp.orgresearchgate.netscirp.org. This reaction provides a robust and reliable analytical procedure suitable for routine process control. A study highlighted that calcium might interfere in the determination of this compound in some foodstuffs, but at molar ratios of [Ca]/[Na] < 0.85, the error incurred was less than 1% of the measured this compound value scirp.orgresearchgate.net. This method addresses limitations of traditional titration methods that rely on chloride content, which can lead to errors because not all this compound in food is present as this compound chloride foodnavigator.com.
| Method | Principle | Key Findings/Applications | Interference/Limitations |
|---|---|---|---|
| Complexometric Titration | Formation of stable metal-ligand complexes ijpar.com | Indirect methods for this compound and potassium determination with EDTA scirp.org | Direct titration of this compound with EDTA is challenging due to weak complex formation scirp.org |
| Thermometric Endpoint Titrimetry (TET) | Detection of temperature change at reaction endpoint foodnavigator.com | Determination of this compound in foodstuffs via NaK2AlF6 formation foodnavigator.comscirp.org | Calcium interference at [Ca]/[Na] ≥ 0.85 scirp.orgresearchgate.net |
Advanced Spectrophotometric and Chemometric Methods for this compound Compounds
Advanced spectrophotometric methods, often coupled with chemometrics, offer powerful tools for the quantification and speciation of this compound compounds, especially in complex matrices where spectral overlap is common researchgate.netmdpi.com. Spectrophotometry measures the absorption of light by a sample at specific wavelengths, while chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data scispace.comfrontiersin.org.
Research has focused on developing sensitive and accurate spectrophotometric and chemometric analytical methods for the stability-indicating assay of various this compound-containing pharmaceutical compounds and their degradation products. For instance, advanced spectrophotometric mean centering ratio spectra (MCR) and chemometric methods, including principal component regression (PCR) and partial least square (PLS-2), were successfully established for the determination of cromolyn (B99618) this compound (CS) and its alkaline degradation products (Deg1 and Deg2) researchgate.netmdpi.com. These methods allowed for the determination of CS, Deg1, and Deg2 within linear concentration ranges of 2–40 µg mL−1, 5–40 µg mL−1, and 10–100 µg mL−1, respectively, even with severely overlapped absorption spectra researchgate.netmdpi.com. The use of multivariate calibration methods like PCR and PLS-2, which analyze many spectral wavelengths instead of a single one, enhances precision, accuracy, and selectivity mdpi.com.
Another study successfully developed and validated chemometrics-assisted spectrophotometry for the simultaneous determination of this compound benzoate (B1203000) and citric acid in beverage products, which also exhibit overlapping UV absorption spectra scispace.comresearchgate.net. The analytical method involved creating a calibration model using training and test sets of mixed solutions, with absorbance measurements taken from 190 nm to 400 nm. Principal component regression (PCR) and partial least square-1 (PLS-1) multivariate calibration models were applied. Optimal wavelengths were found to be 235 nm to 250 nm for this compound benzoate and 220 nm to 240 nm for citric acid scispace.comresearchgate.net. The method demonstrated suitable linearity, accuracy, precision, and detection/quantification limits, with LOD and LOQ values for this compound benzoate at 1.6 µg/mL and 5.3 µg/mL, respectively scispace.com.
| Compound | Method(s) | Linear Concentration Range | Key Wavelengths/Features | LOD/LOQ (where available) |
|---|---|---|---|---|
| Cromolyn this compound (CS) researchgate.netmdpi.com | MCR, PCR, PLS-2 | 2–40 µg mL−1 | 367.8 nm (MCR peak amplitude) | N/A |
| Cromolyn this compound Degradation Product 1 (Deg1) researchgate.netmdpi.com | MCR, PCR, PLS-2 | 5–40 µg mL−1 | 373.8 nm (MCR peak amplitude) | N/A |
| Cromolyn this compound Degradation Product 2 (Deg2) researchgate.netmdpi.com | MCR, PCR, PLS-2 | 10–100 µg mL−1 | 310.6 nm (MCR peak amplitude) | N/A |
| This compound Benzoate scispace.comresearchgate.net | PCR, PLS-1 | 2.0-8.0 µg/mL | 235 nm to 250 nm (optimum wavelength) | LOD: 1.6 µg/mL, LOQ: 5.3 µg/mL |
Mean Centering Ratio Spectra (MCR)
Mean Centering Ratio Spectra (MCR) is a spectrophotometric method used to overcome spectral overlapping issues in quantitative analysis. This technique involves dividing the scanned spectra of an analyte by the spectrum of a chosen divisor (often a standard concentration of one of the components) and then mean centering the resulting ratio spectra. The mean-centered values are then used to construct calibration curves for quantification. MCR has been successfully applied for the determination of various this compound-containing compounds, such as diclofenac (B195802) this compound and pantoprazole this compound in laboratory mixtures and tablet formulations, and cromolyn this compound and its degradation products nih.govmdpi.comnih.govresearchgate.netijper.org.
For instance, in the determination of diclofenac this compound and pantoprazole this compound, the mean-centered values at 318.0 nm were used for calibration nih.govnih.gov. Similarly, for cromolyn this compound and its alkaline degradation products, peak amplitudes after MCR at 367.8 nm, 373.8 nm, and 310.6 nm were employed for quantification within specific linear concentration ranges mdpi.comresearchgate.netnih.gov.
Table 1: Linear Concentration Ranges for MCR Analysis of this compound Compounds
| Compound | Wavelength (nm) | Linear Concentration Range (µg/mL) | Reference |
| Diclofenac this compound | 318.0 | 2.0 – 24.0 | nih.govnih.gov |
| Pantoprazole this compound | 318.0 | 2.0 – 20.0 | nih.govnih.gov |
| Cromolyn this compound (CS) | 367.8 | 2 – 40 | mdpi.comnih.gov |
| Degraded Product 1 (Deg1) | 373.8 | 5 – 40 | mdpi.comnih.gov |
| Degraded Product 2 (Deg2) | 310.6 | 10 – 100 | mdpi.comnih.gov |
Principal Component Regression (PCR)
Principal Component Regression (PCR) is a chemometric method that combines Principal Component Analysis (PCA) with multiple linear regression. PCA is first used to reduce the dimensionality of the spectral data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). These PCs capture most of the variance in the original data. Subsequently, these principal components are used as independent variables in a regression model to predict the concentration of the analyte spectroscopyonline.comrug.nl. PCR is particularly useful for analyzing highly correlated regressor variables and has been applied in the simultaneous determination of various compounds, including this compound-containing substances spectroscopyonline.comfigshare.comcopernicus.org. For instance, PCR has been used for the simultaneous determination of cromolyn this compound and its alkaline degradation products, utilizing a calibration set of eighteen mixtures and a validation set of seven mixtures mdpi.comnih.gov.
Partial Least Square (PLS-2) Methods
Partial Least Squares (PLS) regression is another powerful chemometric multivariate calibration method that builds a calibration model between the concentration of the components and the latent variables of the data matrix mdpi.commedcraveonline.com. PLS-2, a type of PLS, is distinguished by its ability to compute the number of factors for all studied analytes simultaneously, utilizing the entire concentration information of all components to form latent variables mdpi.commedcraveonline.com. This method is effective in resolving overlap between multiple compounds and has been successfully applied for the simultaneous determination of this compound compounds in complex mixtures mdpi.comfigshare.commedcraveonline.comresearchgate.net. For example, PLS-2, alongside PCR, was employed for the simultaneous determination of pseudoephedrine hydrochloride, this compound benzoate, sunset yellow, and methyl paraben in syrup preparations, yielding satisfactory recovery rates for synthetic samples figshare.com. In the context of cromolyn this compound and its degradation products, PLS-2 models were built using calibration and validation sets to determine the compounds simultaneously mdpi.comnih.gov.
Table 2: Recovery Rates for PLS-2 and PCR Methods in Syrup Analysis
| Method | Average Recovery Range (%) |
| PLS-2 | 98.33 – 100.20 |
| PCR | 98.44 – 100.07 |
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is a critical step in the accurate analysis of this compound, especially in complex matrices. Various techniques are employed to convert insoluble materials into soluble forms suitable for subsequent analytical measurements.
Fusion Techniques with this compound-Containing Fluxes
Fusion techniques involve melting a solid sample at high temperatures with a flux to break down resistant minerals and convert insoluble compounds into soluble forms scribd.comalsglobal.cominorganicventures.com. These methods are essential when elements of interest are hosted in acid-resistant minerals, ensuring the total concentration of the element is determined rather than just the acid-soluble portion alsglobal.com.
This compound Carbonate and this compound Peroxide Fluxes
This compound Carbonate (Na₂CO₃) Fluxes: Anhydrous this compound carbonate, also known as soda ash, is a widely used basic assay flux for the decomposition of minerals, silicates, refractories, and insoluble metal fluorides scribd.cominorganicventures.comsci-hub.sefireassay.eu. It is particularly effective for samples that are resistant to acid attack, such as brookite TiO₂ and Al₂O₃ inorganicventures.com. The principle behind this compound carbonate fusion is to increase the proportion of bases and provide a very basic metal in the fused silicate, making the product more readily decomposed by acids sci-hub.se. A common practice involves using a ratio of this compound carbonate to sample weight, typically four times the sample weight, though this can be increased for samples rich in iron and aluminum sci-hub.se. The mixture is heated at high temperatures (around 1000 °C) to ensure complete decomposition inorganicventures.comsci-hub.se. After fusion, the melted cake can be leached with water and then acidified, or directly with dilute acid, for subsequent analysis of elements like Si, Al, Fe, Ti, Ca, Mg, Mn, Na, K, and P scribd.comsci-hub.se.
Table 3: Typical this compound Carbonate Fusion Parameters
| Parameter | Value | Reference |
| Flux to Sample Ratio | 4:1 (up to 6:1 for Fe/Al-rich samples) | sci-hub.se |
| Crucible Material | Platinum | inorganicventures.comsci-hub.se |
| Heating Temperature | ~1000 °C | inorganicventures.comsci-hub.se |
| Common Applications | Minerals, Silicates, Refractories | scribd.cominorganicventures.comsci-hub.se |
This compound Peroxide (Na₂O₂) Fluxes: this compound peroxide is a strongly oxidizing and basic flux commonly used to decompose the most refractory minerals and samples with high sulfide (B99878) contents scribd.comalsglobal.comamis.co.zaherzog-maschinenfabrik.deanalytik-jena.comwikipedia.org. This fusion method is effective for preparing samples for inductively coupled plasma (ICP) and atomic absorption (AA) analysis, as it oxidizes the sample, rendering it soluble in a diluted acid solution amis.co.zaherzog-maschinenfabrik.dewikipedia.org. It is particularly beneficial when analyzing elements hosted in resistant minerals like chromite, magnetite, ilmenite, rutile, silicon, carbides, alloys, and noble metals alsglobal.comwikipedia.org. This compound peroxide fusion is often performed in nickel or zirconium crucibles and heated to approximately 700 °C herzog-maschinenfabrik.demalvernpanalytical.com. After fusion, the molten mixture can be dissolved in dilute mineral acid for analysis amis.co.zaherzog-maschinenfabrik.demalvernpanalytical.com. This technique offers advantages over acid digestion, such as complete dissolution of challenging samples and avoidance of hazardous concentrated acids wikipedia.orgmalvernpanalytical.com. However, the high salt concentrations resulting from peroxide fusion may necessitate further dilution of the solutions to prevent damage to the spectrometer malvernpanalytical.com.
Table 4: Typical this compound Peroxide Fusion Parameters
| Parameter | Value | Reference |
| Flux Type | Strongly oxidizing, basic | amis.co.zaherzog-maschinenfabrik.de |
| Crucible Material | Nickel or Zirconium | herzog-maschinenfabrik.demalvernpanalytical.com |
| Heating Temperature | ~700 °C | herzog-maschinenfabrik.demalvernpanalytical.com |
| Common Applications | Refractory minerals, high sulfide samples | scribd.comalsglobal.comwikipedia.org |
Electrochemical and Materials Science Research on Sodium
Sodium-Ion Battery Technologies
Materials Science of Anodes in this compound-Ion Batteries
Metal Oxide Anodes (e.g., Co3O4, Fe3O4, TiO2, SnO2)
Metal oxides are extensively investigated as anode materials for this compound-ion batteries due to their high theoretical capacities and diverse structural chemistries. However, challenges such as large volume changes during sodiation/desodiation and low intrinsic electronic conductivity often limit their practical application. Researchers employ various strategies, including nanostructuring, carbon hybridization, and composite formation, to mitigate these issues and enhance electrochemical performance.
Cobalt(II,III) Oxide (Co3O4) Co3O4 (PubChem CID: 11651651) is a black antiferromagnetic solid with a theoretical capacity of 890 mAh g⁻¹ researchgate.netacs.orgresearchgate.net. Shale-like Co3O4 has demonstrated a specific capacity of 380 mAh g⁻¹ at 50 mA g⁻¹ and 153.8 mAh g⁻¹ at an ultra-high current density of 5000 mA g⁻¹ in SIBs rsc.org. Co3O4/carbon nanotube (CNT) nanocomposites have shown promising results, with one study reporting a stable and high capacity of 403 mAh g⁻¹ at 50 mA g⁻¹ after 100 cycles, and a reversible capacity of 212 mAh g⁻¹ at 1.6 A g⁻¹ rsc.org. Another Co3O4/CNT composite achieved 1083 mAh g⁻¹ at 125 mA/g with stable cycling over 200 cycles acs.org. Despite its potential, Co3O4 can suffer from severe capacity fading at higher current rates in Na-ion configurations due to significant volume changes researchgate.net.
Iron(II,III) Oxide (Fe3O4) Fe3O4 (PubChem CID: 16211978), also known as magnetite, is a black powder that contains both Fe²⁺ and Fe³⁺ ions acs.orgacs.org. As an anode material for SIBs, Fe3O4-based composites have shown improved performance. An Fe3O4/graphene composite exhibited an initial discharge capacity of 855 mAh g⁻¹ in SIBs, stabilizing at approximately 210 mAh g⁻¹ for 250 cycles after 40 cycles rsc.org. Hierarchical Fe3O4 hollow nanostructures maintained a reversible capacity of 150 mAh g⁻¹ at 100 mA g⁻¹ after 50 cycles fjnu.edu.cn. Composites of Fe2O3/Fe3O4 anchored on nitrogen-doped graphene demonstrated a specific capacity of up to 362 mAh g⁻¹ at 100 mA g⁻¹ and retained 84% of their capacity after 100 cycles at 1 A g⁻¹ nih.gov. Furthermore, Fe3O4@FeS composites have shown ultralong cycle life, maintaining a capacity retention of 90.8% with 169 mAh g⁻¹ after 750 cycles at 0.2 A g⁻¹, and 151 mAh g⁻¹ at a high current density of 2 A g⁻¹ acs.org.
Titanium Dioxide (TiO2) TiO2 (PubChem CID: 26042), or titanium(IV) oxide, is a white solid insoluble in water, known for its non-toxicity, natural abundance, and safe working voltage rsc.orgacs.org. As an anode material for SIBs, anatase TiO2 nanocrystals have shown a highly stable reversible charge storage capacity of approximately 150 mAh g⁻¹ over 100 cycles, maintaining capacity at high rate cycling (2 A g⁻¹) rsc.org. A carbon-free anatase/bronze TiO2 microsphere (TiO2(A/B)-MS) delivered a high capacity of 221 mAh g⁻¹ at 0.1 C and exhibited exceptional capacity retention (100%) even after 1000 cycles at 10 C acs.org. Sulfur-doped anatase TiO2 achieved an impressive specific capacity of 174.4 mAh g⁻¹ at 10 C after 10,000 cycles acs.org. Heterojunction TiO2@TiOF2 nanosheets demonstrated stable cycling performance for up to 10,000 cycles at a high current density of 5000 mA g⁻¹ rsc.org. The use of tetrahydrofuran (B95107) (THF) as an electrolyte has significantly improved the performance of TiO2 anodes, yielding 186 mAh g⁻¹ at 5.0 A g⁻¹ and 94.6% capacity retention after 1000 cycles mdpi.com.
Tin(IV) Oxide (SnO2) SnO2 (PubChem CID: 29011), or tin dioxide, is a promising anode material for SIBs due to its high theoretical capacity of 667 mAh g⁻¹, which relies on an alloying reaction researchgate.netrsc.org. However, it is challenged by large volume changes during sodiation/desodiation and relatively low conductivity researchgate.netrsc.org. To address these issues, various composite structures have been developed. A graphene nanosheet (GN)/SnO2 electrode demonstrated a high reversible capacity of 314 mAh g⁻¹ at 100 mA g⁻¹ and a stable long-term cycling stability with a 77% capacity retention after 500 cycles researchgate.net. SnO2@C@Sb2O3 submicrospheres delivered a reversible capacity of 269 mAh g⁻¹ at a high current density of 1500 mA g⁻¹ after 100 cycles frontiersin.org. SnS-SnO2 heterostructures anchored on graphene oxide (GO) showed a reversible capacity of 302.8 mAh g⁻¹ after 200 cycles at 0.1 A g⁻¹ researchgate.net. Few-layer MoS2@SnO2@C (FMSC) composites exhibited an outstanding rate capability of 288.9 mAh g⁻¹ at 2 A g⁻¹ and a high reversible capacity of 415.9 mAh g⁻¹ after 50 cycles at 0.1 A g⁻¹, maintaining 158.4 mAh g⁻¹ after 4400 cycles at 5 A g⁻¹ rsc.org. SnO2 nanoparticles confined by N-doped and CNTs-modified carbon fibers (SnO2@CNFs/CNTs) showed a discharge capacity of 460.3 mAh g⁻¹ after 200 cycles and 222.2 mAh g⁻¹ at 3.2 A g⁻¹ researchgate.net.
Table 1: Performance Summary of Select Metal Oxide Anodes in this compound-Ion Batteries
| Anode Material (Composite) | Capacity (mAh g⁻¹) | Current Density / Rate | Cycles | Capacity Retention / Stability | Source |
| Co3O4 (Shale-like) | 380 | 50 mA g⁻¹ | - | - | rsc.org |
| 153.8 | 5000 mA g⁻¹ | - | - | rsc.org | |
| Co3O4/CNT | 403 | 50 mA g⁻¹ | 100 | Stable | rsc.org |
| 212 | 1.6 A g⁻¹ | - | - | rsc.org | |
| Co3O4/CNT | 1083 | 125 mA/g | 200 | Stable | acs.org |
| Fe3O4/Graphene | ~210 | - | 250 | Stable after 40 cycles | rsc.org |
| Fe3O4 (Hollow) | 150 | 100 mA g⁻¹ | 50 | Maintained | fjnu.edu.cn |
| Fe2O3/Fe3O4/NG | 362 | 100 mA g⁻¹ | 100 | 84% | nih.gov |
| Fe3O4@FeS | 169 | 0.2 A g⁻¹ | 750 | 90.8% | acs.org |
| 151 | 2 A g⁻¹ | - | - | acs.org | |
| TiO2 (Anatase nanocrystals) | ~150 | - | 100 | Stable | rsc.org |
| TiO2(A/B)-MS | 221 | 0.1 C | 1000 | 100% at 10 C | acs.org |
| S-TiO2 | 174.4 | 10 C | 10,000 | Impressive | acs.org |
| TiO2@TiOF2 | - | 5000 mA g⁻¹ | 10,000 | Stable | rsc.org |
| TiO2 (with THF electrolyte) | 186 | 5.0 A g⁻¹ | 1000 | 94.6% | mdpi.com |
| SnO2 (GN/SnO2) | 314 | 100 mA g⁻¹ | 500 | 77% | researchgate.net |
| SnO2@C@Sb2O3 | 269 | 1500 mA g⁻¹ | 100 | Reversible | frontiersin.org |
| SnS-SnO2/GO | 302.8 | 0.1 A g⁻¹ | 200 | Reversible | researchgate.net |
| FMSC | 415.9 | 0.1 A g⁻¹ | 50 | High reversible | rsc.org |
| 158.4 | 5 A g⁻¹ | 4400 | Remarkable | rsc.org | |
| SnO2@CNFs/CNTs | 460.3 | - | 200 | Maintained | researchgate.net |
| 222.2 | 3.2 A g⁻¹ | - | - | researchgate.net |
Carbon Nanofiber Composites
Carbon nanofiber (CNF) composites are emerging as effective anode materials for this compound-ion batteries, offering advantages such as good mechanical stability, flexibility, enhanced electron transport, and the ability to accommodate volume changes during charge/discharge cycles rsc.orgrsc.orgrsc.org. The electrospinning technique is a facile method for synthesizing these free-standing composite networks rsc.orgrsc.orgrsc.org.
Tin Nanoparticles@Nitrogen-Doped Carbon Nanofiber Composites (Sn@NCNFs) Tin (Sn) is a promising anode material due to its high theoretical specific capacity of 847 mAh g⁻¹ (when Na15Sn4 is formed) rsc.org. However, metallic Sn suffers from significant volume expansion (up to 520%) during sodiation, leading to pulverization and poor cycling performance rsc.org. Integrating Sn nanoparticles into nitrogen-doped carbon nanofiber composites (Sn@NCNFs) synthesized via electrostatic spinning has shown to buffer this volume fluctuation rsc.orgrsc.org. Sn@NCNFs have demonstrated a high reversible capacity of over 600 mAh g⁻¹ at 0.1C after 200 cycles rsc.orgrsc.org. Furthermore, these composites exhibit excellent high-rate cycling performance, maintaining a capacity of up to 390 mAh g⁻¹ even at an extremely high rate of 1C for over 1000 cycles rsc.orgrsc.org. The uniform distribution of Sn nanoparticles within the nanofibrous network provides a structurally stable host for Na⁺ intercalation and deintercalation rsc.org.
Iron Telluride/Carbon Nanofiber Composites (FeTe2/CNFs) Metal tellurides, including FeTe2, have gained attention for this compound-ion storage due to their desirable conductivity and stability rsc.orgx-mol.net. FeTe2 nanoparticles embedded within nitrogen-doped carbon nanofibers (FeTe2/CNFs), synthesized via electrospinning, have been investigated as this compound-ion anodes x-mol.netresearchgate.net. The FeTe2/CNF composite initially showed a remarkable capacity of 406.8 mAh g⁻¹ x-mol.netresearchgate.net. It retained a reversible specific capacity of 221.3 mAh g⁻¹ after undergoing 1000 cycles at a current density of 1 A g⁻¹ x-mol.netresearchgate.net. Impressively, at a substantially higher current density of 30 A g⁻¹, the FeTe2/CNFs anode exhibited a reversible specific capacity of 101.1 mAh g⁻¹ x-mol.netresearchgate.net. This exceptional performance is attributed to the synergistic effect between FeTe2 nanoparticles and the carbon nanofibers, where the physical confinement effect of the CNFs effectively restrains volume expansion and prevents detachment of the active materials x-mol.netresearchgate.net. The presence of Fe–C covalent bonds further safeguards the FeTe2 particles from crushing during Na-ion insertion/extraction processes x-mol.net.
Materials Science of Cathodes in this compound-Ion Batteries
Layered Oxides
Layered transition metal oxides (NaxTMO2, where TM = Ni, Co, Mn, Fe, V, Cr, or mixtures thereof) have become a primary focus of research for this compound-ion battery cathodes acs.orgresearchgate.netrsc.org. These materials offer high theoretical capacities, high energy densities, and excellent rate capabilities, along with adaptable manufacturing processes similar to those used for lithium-ion battery cathodes rsc.org.
Despite their promise, layered oxides face significant challenges, including poor air stability, structural instability during extended cycling, and irreversible phase transitions under high voltages acs.orgresearchgate.netrsc.org. The extraction of alkali ions during battery operation can create vacancies, facilitating the migration of transition metal ions into these sites, which leads to irreversible structural degradation and poor electrochemical performance rsc.org. Degradation mechanisms also include electrolyte corrosion and the loss of lattice oxygen researchgate.net.
To enhance the stability and performance of these materials, various material design strategies are being explored, such as element doping, surface modifications, and composite formation researchgate.netrsc.org. For instance, O3-NaCrO2 has garnered significant attention as a promising cathode material, delivering a discharge capacity of 120 mAh g⁻¹ with a desirable voltage plateau at approximately 3 V (vs. Na/Na⁺) and exhibiting excellent thermal stability rsc.org. The specific crystal structure obtained during the synthesis of this compound layered oxides depends on factors like synthesis temperature, this compound content, and transition metal composition.
Electrolytes in this compound-Ion Batteries
Aqueous NaCl-based Electrolytes
Aqueous this compound-ion batteries (ASIBs) are considered environmentally friendly and safe energy storage systems, making them a potential alternative to conventional batteries. This compound chloride (NaCl, PubChem CID: 5234) is regarded as an appropriate and cost-efficient solute in aqueous electrolytes due to its natural abundance, high chemical and thermal stability, non-toxicity, and high ionic conductivity frontiersin.org.
However, aqueous electrolytes have a limited electrochemical stability window (ESW) due to the narrow voltage range of water, which results in lower operating voltages and consequently limited energy densities for ASIBs. This narrow ESW can lead to significant electrode erosion and parasitic side reactions during cycling, contributing to poor cycle stability. Additionally, the relatively high freezing point of water can restrict the practical usage of aqueous electrolytes under extreme low-temperature conditions.
NaCl-based Gel Electrolytes
Gel polymer electrolytes (GPEs) are being extensively investigated as an effective solution to replace conventional organic liquid electrolytes in this compound-ion batteries, primarily to enhance safety by reducing risks such as leakage and flammability. GPEs can maintain high ionic conductivity while offering improved chemical and thermal stability compared to liquid electrolytes.
Research on GPEs for this compound batteries is in its early stages but shows promise. These electrolytes often consist of a polymer host, a this compound-ion conducting salt, and molecular solvents. Examples of polymer hosts include poly(ethylene oxide) (PEO), poly(acrylonitrile) (PAN), poly(methyl methacrylate) (PMMA), poly(vinylidene fluoride) (PVdF), and poly(vinylidene fluoride-hexafluoropropylene) (PVdF-HFP). This compound perchlorate (B79767) (NaClO4) is a commonly used ion-conducting salt in these systems.
For instance, a P(VdF-HFP)-based gel electrolyte plasticized with NaClO4:triglyme (0.3:1 by mol) achieved a high ionic conductivity of 2.54 mS cm⁻¹ and a wide ESW of ~4.7 V. Another study developed a 3D sandwich structure incorporating MOF fillers into polymer-based gel electrolytes, achieving an ion conductivity of 1.75 × 10⁻⁴ S cm⁻¹ at room temperature and a high ion transference number of 0.69. Solid-state SIBs using this gel film electrolyte exhibited long cycling stability, retaining 75.2% of their specific capacity after 500 cycles at a 2 C current density. These advancements highlight the potential of NaCl-based gel electrolytes to contribute to safer and higher-performing this compound-ion batteries.
Advanced Biological and Physiological Research on Sodium
Pathophysiological Implications of Sodium Dysregulation
This compound Channelopathies and Associated Diseases
This compound channelopathies represent a group of disorders caused by genetic mutations affecting the function of voltage-gated this compound channels. These channels are integral to the generation and propagation of electrical signals in excitable cells, particularly in the heart and nervous system.
Cardiac Arrhythmias Cardiac this compound channels, primarily the voltage-gated cardiac this compound channel (NaV1.5), are crucial for the normal electrical activity of the heart. nih.govnih.gov Mutations, which can be inherited or occur de novo, in the SCN5A gene (encoding the pore-forming alpha-subunit) or genes responsible for ancillary beta-subunits and regulatory proteins, lead to various arrhythmogenic syndromes collectively known as cardiac this compound channelopathies. nih.govnih.govrevportcardiol.org These conditions include:
Long QT syndrome type 3 (LQT-3): Characterized by a gain-of-function mutation where this compound channels "forget" to inactivate, causing a small, persistent inward current during the action potential plateau. This delays cellular repolarization, prolongs the QT interval, and predisposes individuals to torsades de pointes. Even a minuscule sustained current, accounting for as little as 0.5% to 2% of the peak this compound current, can have significant proarrhythmic effects. ahajournals.org
Brugada syndrome (BrS): Often associated with loss-of-function mutations in SCN5A, leading to a decreased this compound current (INa). This can provoke ventricular fibrillation, particularly by enhancing the transmural repolarization gradient. revportcardiol.orgahajournals.orgphysiology.org this compound channel blocking agents are known to exacerbate the electrocardiogram (ECG) pattern in Brugada syndrome. ahajournals.orgphysiology.org
Progressive Cardiac Conduction Disease (PCCD) nih.govrevportcardiol.org
Sick Sinus Syndrome (SSS) nih.govrevportcardiol.org
Atrial Fibrillation (AFib) nih.govrevportcardiol.org
Dilated Cardiomyopathy (DCM) nih.govnih.gov
Sudden Infant Death Syndrome (SIDS) nih.govnih.gov
Overlap Syndromes: Where a single mutation can lead to various arrhythmogenic phenotypes, or patients exhibit overlapping clinical symptoms of different arrhythmogenic diseases. nih.gov
Research continues to investigate the interplay between these inherited this compound channel defects and acquired proarrhythmic complications, such as those arising from drug therapy or myocardial ischemia. physiology.org
Leber's Hereditary Optic Neuropathy (LHON) Leber's Hereditary Optic Neuropathy (LHON) is a rare mitochondrial disorder characterized by progressive visual loss due to optic neuropathy, predominantly affecting young males. nih.gov While the prompt includes LHON as an example under this compound channelopathies, current research primarily identifies it as a mitochondrial disease caused by specific mitochondrial DNA (mtDNA) point mutations. These mutations mainly affect genes encoding subunits of mitochondrial respiratory chain complex I. The three most common pathogenic variants, responsible for approximately 90% of LHON cases globally, are m.3460G>A in MT-ND1, m.11778G>A in MT-ND4, and m.14484T>C in MT-ND6. nih.govmdpi.comnih.gov The available research does not establish a direct link between LHON and this compound channelopathies.
This compound's Role in Neurodegenerative Diseases
This compound homeostasis is critical for neurological function, and its dysregulation has been implicated in the pathophysiology of neurodegenerative diseases, including Parkinson's Disease.
Parkinson's Disease (PD) Parkinson's disease is a progressive neurodegenerative disorder marked by the degeneration of dopaminergic neurons in the substantia nigra. nih.govmdpi.com Research suggests a potential role for electrolyte imbalances, including this compound, in its development. nih.gov Both abnormally low (hyponatremia) and high (hypernatremia) serum this compound levels have been associated with adverse outcomes in PD patients. nih.gov
A study investigating the association between serum this compound and sporadic Parkinson's disease found a linear relationship, indicating that an increment in serum this compound levels increases the risk of sporadic PD. nih.gov
Table 1: Association Between Serum this compound Quantiles and Sporadic Parkinson's Disease Risk
| Serum this compound Quantile (mmol/L) | Overall Sporadic PD (%) | Multivariate Odds Ratio (1-unit increment in serum this compound) |
| Q1 (130–138.9) | 71.9 | 1.11 (for 1-unit increment) nih.gov |
| Q2 (139–140.9) | 75.4 | |
| Q3 (141–141.9) | 76.7 | |
| Q4 (142–155) | 83.0 |
Further research utilizing ultra-high field (7T) MRI has revealed increased total this compound concentration (TSC) in the substantia nigra of early PD patients compared to healthy subjects (43.73 ± 4.64 vs. 37.72 ± 5.62, p = 0.006). nih.gov This alteration in this compound homeostasis, even in the absence of brain atrophy, is considered a potential early marker of cellular dysfunction and neurodegeneration in PD, possibly linked to mitochondrial dysfunction and impaired Na+/K+-ATPase activity. nih.gov
The Na+-Ca2+ exchanger (NCX), an important regulator of calcium (Ca2+) homeostasis in various cell types including neurons, astrocytes, and microglia, also plays a role. Alterations in NCX activity are associated with neurodegenerative processes in PD models. NCX functions with a stoichiometry of three this compound ions to one calcium ion. mdpi.comethz.ch
This compound and Gastric Cancer Risk
High dietary this compound intake has been identified as a significant risk factor for gastric cancer. This association is particularly well-established in Asian populations, with growing evidence extending to Western populations. qub.ac.ukmedicalnewstoday.comnews-medical.net
A large prospective study, which analyzed data from 471,144 participants in the UK Biobank over a median follow-up of 10.9 years, reported 640 cases of gastric cancer. The study found that individuals who reported "always" adding salt to their food at the table had a 41% higher risk of developing gastric cancer compared to those who "never/rarely" added salt. qub.ac.ukmedicalnewstoday.comnews-medical.netprevention.comyoutube.com This association remained significant even after adjusting for potential confounding factors such as smoking, alcohol consumption, and socioeconomic status. qub.ac.uk
Table 2: Gastric Cancer Risk by Frequency of Added Salt to Food
| Frequency of Adding Salt to Food | Associated Gastric Cancer Risk |
| Never/Rarely | Reference (Baseline Risk) |
| Always | 41% Higher Risk qub.ac.ukmedicalnewstoday.comprevention.comyoutube.com |
The precise mechanisms underlying this link are still being investigated, but proposed theories include the potential for high salt content to damage the stomach lining, promote inflammation, and increase susceptibility to Helicobacter pylori colonization. news-medical.netprevention.comyoutube.com Additionally, excessive salt intake may contribute to the formation of carcinogenic compounds within the stomach. youtube.com While a correlation was observed between self-reported frequency of adding salt and 24-hour urinary this compound levels, the study did not find a strong association between estimated 24-hour urinary this compound levels and gastric cancer risk. medicalnewstoday.comnews-medical.netprevention.com
This compound and Nephrolithiasis
The relationship between this compound intake and nephrolithiasis (kidney stone formation) is complex and has been a subject of ongoing research. High salt intake has traditionally been considered a risk factor for kidney stones due to its association with hypercalciuria (increased calcium excretion in urine) and hypocitraturia (decreased citrate (B86180) excretion in urine), both of which are major risk factors for calcium stone formation. nih.govoup.com Studies have shown that a high-sodium diet can increase urinary calcium excretion. For instance, an increase of 100 mmol in salt intake can lead to an increase of 1.4 mmol in urinary calcium. oup.comactiononsalt.org.ukamegroups.orgpaho.org
However, some research presents a more nuanced view. While increased this compound intake does lead to higher urinary calcium, it can also significantly increase urine volume. This increased urine volume can dilute the urine, potentially reducing the supersaturation ratio for calcium oxalate (B1200264) stones. amegroups.orgpaho.orgmdpi.com A retrospective analysis of 880 kidney stone formers found that despite higher urine this compound leading to increased urine calcium, the concurrent large increase in urine volume resulted in a significant reduction in calcium oxalate supersaturation. mdpi.com Another clinical study indicated that dietary this compound supplementation increased voided urine volume and decreased the relative risk supersaturation ratio for calcium oxalate stones in patients with a history of hypocitraturic calcium oxalate nephrolithiasis. amegroups.orgpaho.org
Conversely, a large US population-based cross-sectional study found no association between dietary this compound intake and an increased risk of kidney stone disease. However, this study did identify lower dietary potassium intake and a higher dietary this compound-to-potassium ratio as significant risk factors for kidney stones. mdpi.com These findings highlight the intricate balance of electrolytes and fluid dynamics in kidney stone formation.
This compound and Osteoporosis
This compound's impact on bone health, particularly its potential role in osteoporosis, is a recognized area of research, primarily linked through its effect on calcium metabolism. This compound-induced calciuria, the increased excretion of calcium in urine due to high this compound intake, provides a physiological basis for considering dietary this compound as a risk factor for osteoporosis. actiononsalt.org.ukcambridge.org High salt intake leads to greater calcium losses in the urine, some of which may be directly drawn from bone reserves. It has been estimated that for every 100 mmol increase in salt intake, urinary calcium can increase by 1.4 mmol, which, if entirely from bone, could equate to approximately 1% extra bone loss per year. actiononsalt.org.uk
Studies have demonstrated an inverse correlation between bone mineral density (BMD) in the hip and spine and higher this compound excretion, suggesting that increased salt intake is associated with lower BMD. actiononsalt.org.ukpaho.org This implies that chronic alterations in salt intake could substantially affect calcium and bone balance, especially in individuals with a reduced capacity to compensate for this compound-induced calcium loss. cambridge.org
Interestingly, some research suggests that inadequate dietary this compound intake (below 2,000 mg/day) may also be an independent predictor for the early onset of osteoporosis, with the relationship varying by sex and menopausal status. researchgate.netgetwellen.com This indicates that maintaining a balanced dietary this compound intake, avoiding both excessive and insufficient levels, is crucial for optimal bone health. getwellen.com
Renal Tubular Dysfunction and this compound Absorption
The renal tubules are vital for maintaining the body's fluid and electrolyte balance through selective reabsorption and secretion. This compound absorption is a primary function of these tubules, creating the osmotic gradient necessary for water reabsorption. openaccessjournals.com
Proximal Convoluted Tubule (PCT): The PCT reabsorbs approximately two-thirds of the filtered this compound, largely through the action of the this compound-hydrogen exchanger 3 (NHE3). openaccessjournals.comahajournals.org
Distal Convoluted Tubule (DCT): The DCT plays a role in fine-tuning electrolyte balance by reabsorbing this compound and chloride ions. openaccessjournals.com
Collecting Duct: The final concentration of urine is regulated here, with hormones like aldosterone (B195564) promoting this compound reabsorption. openaccessjournals.com
In conditions such as distal renal tubular acidosis, this compound and potassium excretion are affected. Research indicates that beta-intercalated cells with deleted H+-ATPase release ATP into the urine, which then stimulates the production of prostaglandin (B15479496) E2 (PGE2). PGE2 subsequently reduces this compound absorption in the principal cells of the cortical collecting tubule while increasing potassium secretion. nih.govresearchgate.net
The advent of SGLT2 (this compound-glucose cotransporter 2) inhibitors, used in the management of diabetic kidney disease (DKD), highlights complex renal tubular responses to this compound. These inhibitors interfere with glucose and this compound reabsorption in the early proximal renal tubule. ahajournals.org However, SGLT2 inhibition triggers compensatory enhancement of this compound reabsorption in downstream nephron segments, including the S3 segment of the proximal tubule, the loop of Henle, and the distal nephron. ahajournals.org Furthermore, high salt intake can exacerbate kidney damage in DKD by leading to fatty acid metabolism disorders through increased Na+/K+-ATPase expression in renal tubules, thereby diminishing the reno-protective effects of SGLT2 inhibitors like dapagliflozin. frontiersin.org
This compound in Nerve and Muscle Function
This compound is an indispensable micronutrient that is fundamental to the proper functioning of both nerve and muscle tissues. pnas.orgmsu.eduresearchgate.netmdpi.comnih.gov Its role extends to maintaining fluid balance, facilitating the transmission of nerve impulses, and enabling muscle contractions. msu.edumdpi.comnih.gov
In conjunction with potassium, this compound acts as a crucial electrochemical battery that powers nerve impulses and muscle contractions. nih.gov When a nerve cell is stimulated, specialized this compound channels open, allowing a rapid influx of this compound ions into the cell. This depolarization event triggers the nerve cell to "fire," propagating an electrical signal (action potential) along the nerve. nih.gov Similarly, in muscle cells, changes in the this compound/potassium balance are an integral part of the process that leads to muscle contraction, initiated by nerve signals. nih.gov
The maintenance of this precise this compound-potassium balance is critical and is actively regulated by this compound-potpotassium pumps (Na+/K+-ATPase). These protein pumps, embedded in cell membranes, expend a significant portion of the cell's energy (adenosine triphosphate, ATP) to actively transport three this compound ions out of the cell while simultaneously moving two potassium ions into the cell, thereby establishing and maintaining the necessary electrochemical gradients. nih.govnih.gov
Research has demonstrated that alterations in this compound availability can impact the development of neural and muscle tissue. For instance, studies on butterflies have shown that increased this compound availability, such as from road salt runoff, can lead to the development of greater flight muscle in males and larger relative eye size in females. pnas.org Ongoing research aims to further elucidate the mechanisms of this compound channel function in nerve and muscle cells, including the identification of signaling pathways that modulate these channels. Such insights could pave the way for new therapeutic strategies targeting conditions involving pain, seizures, muscle spasms, or irregular heartbeats. nih.gov
Environmental and Agricultural Science Research on Sodium
Soil Salinity and Sodicity
Soil salinity and sodicity are two distinct but often co-occurring issues related to the accumulation of soluble salts, particularly sodium salts, in the soil profile. Understanding their characteristics and measurement is fundamental to effective management.
Characteristics and Measurement of Saline and Sodic Soils
Saline soils are defined by the presence of sufficient neutral soluble salts to adversely affect the growth of most crop plants. A key characteristic is an electrical conductivity (EC) of the saturation soil extract greater than 4 dS/m at 25°C, although some definitions lower this boundary to 2 dS/m. fao.orgudel.educolostate.edu The pH of saline soils is typically less than 8.2, often near neutrality. fao.orgudel.edundsu.edu Common soluble salts include chlorides and sulfates of this compound, calcium, and magnesium. fao.orguga.eduoregonstate.edu Excess salts in saline soils generally keep clay in a flocculated state, leading to good physical properties, structure, and permeability to water. fao.org
Sodic soils , in contrast, are characterized by high levels of exchangeable this compound, which significantly impacts soil physical and nutritional properties. fao.org These soils typically have an Exchangeable this compound Percentage (ESP) greater than 15% or a this compound Adsorption Ratio (SAR) greater than 13. udel.edundsu.eduuga.edunutrien-ekonomics.comgov.ab.ca Sodic soils usually have an EC of the saturation soil extract less than 4 dS/m and often less than 2 dS/m. udel.edundsu.edufao.org A distinguishing feature is a pH of 8.2 or more, which can reach up to 10.5 or 11 in extreme cases, due to the presence of salts capable of alkaline hydrolysis, such as this compound carbonate. udel.edundsu.eduoregonstate.edufao.org Sodic soils tend to have poor structure with unfavorable physical properties like poor water infiltration and air exchange. uga.edu
Saline-sodic soils exhibit characteristics of both types, possessing an EC greater than 4 dS/m and an ESP greater than 15% or SAR greater than 13, while maintaining a pH less than 8.5. udel.edundsu.edunutrien-ekonomics.com
Measurement of Salinity and Sodicity: The extent of soil salinity and sodicity is determined through laboratory measurements of a saturated paste extract. udel.eduuga.eduusda.gov
Electrical Conductivity (EC): Measures the ability of the soil solution to conduct electricity, expressed in decisiemens per meter (dS/m). Higher EC indicates greater soluble salt content. uga.eduagric.wa.gov.augov.mb.ca
This compound Adsorption Ratio (SAR): An index for characterizing soil sodicity, describing the proportion of this compound relative to calcium and magnesium in the soil solution. It is calculated using the concentrations of Na+, Ca2+, and Mg2+ in milliequivalents per liter (meq/L) from a saturated paste soil extract. ndsu.eduuga.edunutrien-ekonomics.comgov.ab.cagov.mb.ca
Exchangeable this compound Percentage (ESP): Represents the percentage of the soil cation exchange capacity (CEC) occupied by this compound ions. Soils are considered sodic when the ESP is greater than 15%. ndsu.eduuga.edunutrien-ekonomics.comgov.ab.caagric.wa.gov.au
pH: The pH of the saturated soil paste is also a critical indicator, with sodic soils typically having a pH above 8.5. udel.edundsu.eduoregonstate.edufao.org
The following table summarizes the classification criteria for salt-affected soils:
| Classification | Electrical Conductivity (EC) (dS/m) | Soil pH | Exchangeable this compound Percentage (ESP) (%) | This compound Adsorption Ratio (SAR) | Soil Physical Condition |
| Saline | > 4.0 | < 8.5 | < 15 | < 13 | Normal |
| Sodic | < 4.0 | > 8.5 | > 15 | > 13 | Poor |
| Saline-Sodic | > 4.0 | < 8.5 | > 15 | > 13 | Normal |
| No Salt Affects | < 4.0 (preferably < 2.0) | < 8.5 | < 15 | < 13 | Normal |
Impact of this compound Salts on Soil Structure (e.g., Dispersion, Swelling)
This compound plays a unique role in degrading soil structure due to its relatively weak flocculating ability compared to other common soil cations like calcium and magnesium. nutrien-ekonomics.commontana.edu The primary physical processes associated with high this compound concentrations are soil dispersion and clay particle swelling. montana.eduagriculture.vic.gov.autandfonline.com
Dispersion: When excess this compound is present, particularly in sodic soils with low soluble salt concentrations, this compound ions cause clay particles to repel each other. uga.edunutrien-ekonomics.commontana.eduagriculture.vic.gov.au This repulsion prevents the formation of stable soil aggregates, leading to the breakdown of existing aggregates. uga.edunutrien-ekonomics.commontana.eduagriculture.vic.gov.au The dispersed clay and silt particles can then move through the soil, clogging pores and leading to surface sealing or crusting. uga.edumontana.eduagriculture.vic.gov.aucropnuts.comsoilqualityknowledgebase.org.au This process significantly reduces water infiltration and movement through the soil, as well as air exchange, which are crucial for healthy plant root growth. uga.edunutrien-ekonomics.commontana.eduagriculture.vic.gov.autandfonline.comcropnuts.comsoilqualityknowledgebase.org.auucanr.edu
Swelling: this compound ions can also cause clay minerals to swell by expanding their interlayer structure. montana.eduagriculture.vic.gov.autandfonline.commdpi.com This swelling reduces the size of inter-aggregate pore spaces within the soil, leading to a substantial reduction in the soil's hydraulic conductivity. montana.edutandfonline.commdpi.com Swelling is particularly pronounced in soils containing expandable clay minerals when the Exchangeable this compound Percentage (ESP) exceeds approximately 15%. tandfonline.com
The deterioration of soil structure due to this compound-induced dispersion and swelling results in a hard, cloddy soil structure when dry, making tillage difficult and impeding seedling emergence and root growth. uga.eduoregonstate.educropnuts.comucanr.edubritannica.com It also increases the soil's susceptibility to water erosion. agric.wa.gov.auagriculture.vic.gov.aucropnuts.com
Reclamation and Management Strategies for Salt-Affected Soils
The overarching goal of reclaiming salt-affected soils is to remove excess soluble salts from the plant root zone to a level that supports crop growth. fao.orgcolostate.eduoregonstate.edumdpi.com The specific strategies employed depend on whether the soil is saline, sodic, or saline-sodic.
Saline soils are generally easier to reclaim and are primarily managed by leaching salts below the root zone with the application of low-salt irrigation water. colostate.eduoregonstate.eduagsource.com Chemical amendments, conditioners, or fertilizers are not effective for reclaiming saline soils. colostate.eduagsource.com
Sodic soils, however, require an additional step. They necessitate the addition of a soluble calcium source, such as gypsum (calcium sulfate (B86663), CaSO₄·2H₂O), to replace the adsorbed this compound on the soil's cation exchange sites. uga.eduoregonstate.edubritannica.com Once the this compound is replaced by calcium, the displaced this compound can then be leached from the soil profile. uga.eduoregonstate.eduagriculture.vic.gov.aubritannica.com
For saline-sodic soils, the management approach typically involves treating the sodicity first by adding calcium amendments, followed by leaching to remove both the displaced this compound and other soluble salts. ndsu.eduoregonstate.edu
A crucial prerequisite for any successful reclamation effort is adequate drainage. Without proper drainage, salts will re-accumulate regardless of other applied amendments or leaching efforts. oregonstate.edubritannica.comagsource.com
Salt leaching is the most effective procedure for removing salts from the root zone of soils. fao.orgmdpi.com This process is most often accomplished by ponding fresh water on the soil surface and allowing it to infiltrate. fao.org The effectiveness of leaching depends on several factors, including the initial salt content of the soil, the desired level of soil salinity after reclamation, the depth to which reclamation is desired, and the soil characteristics. fao.orgwatereuse.org The quality of the water used for leaching is also important; while low-sodium water is preferred, water with moderate salinity (1,500 to 2,000 ppm total salt) can be used, as it helps maintain soil permeability during the leaching process. agsource.com A general rule of thumb suggests that a unit depth of water can remove approximately 80% of the salts present in a unit soil depth. For instance, 30 cm of water passing through the soil can remove about 80% of salts from the upper 30 cm of soil. fao.org Reclamation leaching can be monitored by tracking the salinity of the soil profile as water is applied. watereuse.org
Drainage systems are integral to the reclamation and long-term management of salt-affected soils, as they facilitate the removal of leached salts from the area and prevent the rise of shallow water tables, which can re-introduce salts to the root zone through capillary action. fao.orgoregonstate.edubritannica.comagsource.comusda.gov
Common types of drainage systems include:
Subsurface Drains (Tile Drainage): These are buried pipes (B44673) that collect and convey excess water and dissolved salts away from the root zone. fao.orgndsu.eduagsource.comusda.gov While effective for saline soils, subsoil drains should generally not be installed in sodic soils due to the high risk of failure from the dispersive nature of sodic clays, which can clog the drains. landdrainagetasfarming.com.au
Open-Trench Drains and Field Ditches: These surface or shallow channels can improve soil drainage and facilitate the leaching of salts, particularly in areas where subsurface drainage is not feasible or appropriate. ndsu.eduagsource.com
Effective drainage ensures the unimpeded downward movement of water beyond the crop root zone, which is essential for successful salt removal. oregonstate.edubritannica.comagsource.com Poor drainage, characterized by surface ponding, slow infiltration, or prolonged soil wetness, will impede leaching and lead to salt accumulation. oregonstate.eduagsource.com The installation of drainage systems often requires technical knowledge and consultation with agricultural irrigation and drainage experts due to their expense and complexity. agsource.com
Effects of this compound Salinity on Plant Physiology and Growth
Osmotic Stress and Water Uptake: High concentrations of this compound salts in the soil solution lower the soil's osmotic potential, which in turn reduces the total water potential of the soil. frontiersin.orgtjas.org This makes it more difficult for plant roots to extract water from the soil, even when the soil appears moist, leading to a condition known as "physiological drought." colostate.educropnuts.comucanr.eduplant-ditech.comnih.govresearchgate.net Plants respond by wilting, and their ability to absorb water is severely hampered, impacting all physiological processes. ucanr.eduplant-ditech.comtjas.org
Ion Toxicity: As this compound (Na⁺) and chloride (Cl⁻) ions accumulate in plant tissues, they can reach toxic levels. cropnuts.complant-ditech.comfrontiersin.orgnih.govnih.gov This accumulation disrupts essential cellular functions, including enzyme activities, protein synthesis, and membrane integrity. plant-ditech.comnih.gov Visible symptoms of this compound toxicity often include necrosis (death) of leaf tips and margins, and general plant yellowing. cropnuts.comucanr.edu Severe toxicity can lead to the death of buds, twigs, branches, and even the entire plant. ucanr.edu Salt stress also induces oxidative stress by generating reactive oxygen species (ROS), causing cellular damage. plant-ditech.comfrontiersin.org
Nutrient Imbalance and Deficiencies: High this compound levels in the soil can interfere with the uptake of essential plant nutrients. This compound ions compete with other vital cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) for absorption by plant roots. cropnuts.comucanr.eduplant-ditech.comnih.gov This competition can lead to nutrient deficiencies, affecting the availability of elements such as phosphorus (P), iron (Fe), and zinc (Zn). cropnuts.comucanr.edunih.gov For instance, high this compound can significantly reduce phosphorus uptake because phosphate (B84403) ions may precipitate with calcium ions. nih.gov This nutrient imbalance further exacerbates the negative effects on plant growth and productivity. plant-ditech.comresearchgate.net
Seed Germination and Seedling Growth: Plants are most vulnerable to the detrimental effects of salinity during their germination and seedling stages. frontiersin.orgnih.gov Excessive levels of soil salt can impede seed germination and initial seedling growth due to the combined effects of high osmotic pressure and specific ion toxicity. plant-ditech.comfrontiersin.orgnih.gov
Osmotic Stress and Water Availability
Salinity, largely driven by the presence of this compound, inhibits plant access to soil water by increasing the osmotic strength of the soil solution mdpi.commdpi.comresearchgate.net. This elevated osmotic potential reduces the ability of plant root cells to absorb water, leading to what is often termed "physiological drought" mdpi.comresearchgate.netfrontiersin.orgkit.edu. The initial stage of salt stress in plants is characterized by a rapid decline in shoot growth due to this osmotic stress, resulting in decreased water availability and reduced water uptake mdpi.comfrontiersin.org. As the soil dries, the salt concentration in the soil solution becomes even more concentrated, further limiting water access for plants researchgate.net. Plants attempt to cope with this by accumulating osmolytes, such as proline and soluble sugars, to maintain cell turgor and restrict water loss, thereby enhancing their ability to withstand water deficits frontiersin.org.
Ion Toxicity and Nutrient Imbalance (e.g., Na/K Ratio)
Beyond osmotic effects, prolonged exposure to high salinity leads to the accumulation of toxic ions, primarily this compound (Na⁺) and chloride (Cl⁻), within plant cells mdpi.com. This excessive accumulation of Na⁺ in plant tissues interferes with the uptake of other crucial mineral nutrients such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), leading to significant nutrient imbalances and deficiencies frontiersin.orgcas.czoup.comfrontiersin.orgnih.gov.
The Na/K ratio is a critical indicator in plant nutrition and serves as an index for this compound toxicity oup.comrsdjournal.orgfrontiersin.orgnih.gov. Maintaining a low this compound concentration and an adequate Na/K ratio in plant cells is essential for their survival and development in high-salt soils rsdjournal.orgnih.gov. High Na⁺ concentrations can inactivate enzymes and affect metabolic processes, partly due to the altered this compound to potassium ratio cas.cz. Studies have shown that the Na/K ratio in plant shoots can range from 0.005 to 0.11, while in roots, it can be higher, ranging from 0.26 to 1.58, indicating this compound accumulation in root tissues to prevent toxicity in aerial parts rsdjournal.org. Maintaining this ratio below 0.6 is considered crucial for optimal metabolic efficiency in plants, as higher values can indicate excess Na⁺ ions, leading to plant damage rsdjournal.org.
Table 1: Typical Na/K Ratios in Plant Tissues Under Salinity Stress
| Tissue | Na/K Ratio Range (Approximate) | Significance |
| Shoot | 0.005 - 0.11 | Lower values indicate efficient Na translocation reduction to photosynthetic tissues. rsdjournal.org |
| Root | 0.26 - 1.58 | Higher values suggest Na accumulation in roots to protect shoots from toxicity. rsdjournal.org |
Impacts on Photosynthesis and Cellular Metabolism
Salt stress significantly impairs photosynthetic processes and cellular metabolism in plants through a combination of osmotic stress and ion toxicity frontiersin.orgmdpi.comfrontiersin.orgcas.czplos.orgfrontiersin.org. The initial effect often involves stomatal closure, which reduces carbon dioxide (CO₂) availability for photosynthesis frontiersin.orgplos.org. This stomatal limitation leads to a decrease in carbon fixation frontiersin.org.
Furthermore, the accumulation of intracellular this compound ions, particularly in chloroplasts, directly affects photosynthetic components and inhibits the uptake of essential ions like K⁺ and Ca²⁺, disrupting ion homeostasis frontiersin.orgcas.cz. Salt stress can inhibit Photosystem II (PSII) activity and reduce photosynthetic electron transport rates frontiersin.orgcas.cz. The dehydration of cells and a high this compound to potassium ratio due to accumulated this compound ions can inactivate enzymes and disrupt various metabolic processes cas.czfrontiersin.org. Overaccumulation of Na⁺ in the cytosol can also inhibit protein synthesis and many enzymatic reactions frontiersin.org. These disruptions collectively lead to a decrease in the net photosynthetic rate, transpiration rate, and stomatal conductance, especially at higher salt concentrations plos.org. The decline in carbon assimilation and reduced photosynthetic electron transport can also increase the production of reactive oxygen species (ROS), leading to oxidative stress within plant cells frontiersin.orgmdpi.com.
Seedling Growth and Biomass Production under Salinity
However, some studies indicate that low or moderate salt concentrations can, in certain plant species, stimulate seedling growth and biomass production frontiersin.orgmdpi.com. For example, moderate this compound chloride (NaCl) concentrations (25 and 50 mmol L⁻¹) were found to stimulate seedling growth in oilseed rape (Brassica napus L.), leading to a 10-20% increase in both above- and underground biomasses compared to controls mdpi.com. Conversely, higher salinity levels (e.g., 120 and 180 mmol L⁻¹) significantly decreased seedling biomass by 20-40% mdpi.com.
Table 2: Impact of NaCl Concentration on Oilseed Rape Seedling Biomass
| NaCl Concentration (mmol L⁻¹) | Biomass Change (Relative to Control) | Effect on Growth |
| 0 | Control | Normal growth |
| 25 | +10% to +20% | Stimulates growth mdpi.com |
| 50 | +10% to +20% | Stimulates growth mdpi.com |
| 120 | -20% to -40% | Inhibits growth mdpi.com |
| 180 | -20% to -40% | Inhibits growth mdpi.com |
Seed germination can also be delayed or decreased by high concentrations of NaCl and other salts, as it increases osmotic potential and can be directly toxic to seeds mdpi.com.
Enhancing Salt Stress Tolerance in Crop Plants
Given the widespread impact of soil salinity, enhancing salt stress tolerance in crop plants is a critical area of research for ensuring food security frontiersin.org. Various agronomic, genetic, molecular, and physiological approaches are being investigated to mitigate the adverse effects of this compound frontiersin.org.
Key mechanisms for salt tolerance often focus on controlling Na⁺ movement within the plant, including Na⁺ exclusion from roots, long-distance Na⁺ transport, and Na⁺ compartmentalization at both cellular and tissue levels scielo.br. Membrane transporters, such as the High-affinity K⁺ Transporter (HKT1) and Salt Overly Sensitive 1 (SOS1) Na⁺/H⁺ antiporter, play crucial roles in these processes by mediating Na⁺ exclusion from the shoot and regulating Na⁺ loading into and retrieval from the xylem oup.comfrontiersin.orgscielo.brnih.gov. For instance, the Nax2 gene, which is associated with HKT1-mediated Na⁺ exclusion, has been shown to increase grain yield and reduce Na⁺ accumulation in durum wheat grown in saline soils scielo.br.
Beyond genetic manipulation, exogenous supplementation of elements like silicon (Si) and selenium (Se) has shown promise frontiersin.org. Silicon supplementation can increase maize growth, improve intracellular ion homeostasis (including K⁺), and reduce Na⁺ concentration in leaf apoplasts frontiersin.orgfrontiersin.org. Similarly, selenium supplementation in tomato seedlings has been observed to hinder Na⁺ root uptake and translocation to leaves, thereby rebuilding ionic homeostasis by increasing K/Na, Ca/Na, and Mg/Na ratios and fostering higher photosynthetic capacity frontiersin.org. Biochar is also considered useful for mitigating soil salinity, as it can improve nutrient homeostasis, reduce the accumulation of toxic ions like Na⁺ and Cl⁻, and ameliorate various plant physiological processes frontiersin.org. Plant growth regulators and beneficial rhizosphere microorganisms are also being explored, with microbes shown to enhance plant salt tolerance by re-establishing ion and osmotic homeostasis, preventing cell damage, and resuming plant growth under stress frontiersin.orgnih.gov.
Food Science Research on Sodium
Mechanisms of Salt Taste Perception
Salt taste, primarily attributed to the sodium ion (Na+, CID 23676751), is a fundamental sensory quality. While the chloride ion (Cl-, CID 313) also plays a modulatory role, the this compound ion is chiefly responsible for the sensation of saltiness nih.govresearchgate.net. The perception of salty taste is a complex mechanism, involving at least two main pathways: amiloride-sensitive and amiloride-insensitive pathways tandfonline.comreading.ac.uk.
The most prominent hypothesis for salt taste perception involves epithelial this compound channels (ENaCs, CID 16187510) located on taste receptor cells nih.govresearchgate.netknowablemagazine.org. These ion channels facilitate the movement of this compound ions from saliva into the taste cell nih.gov. The influx of positively charged this compound ions into the taste cell leads to an increase in intracellular Na+ concentration, triggering the release of neurotransmitters that signal salt taste to the brain nih.govresearchgate.netknowablemagazine.org. Research, primarily in rodents, indicates that the diuretic compound amiloride (B1667095) (CID 16187510), which blocks this compound channels, reduces salt taste perception nih.govannualreviews.org. While amiloride is less effective in blocking salt taste in humans, it is widely believed that ENaCs are the most likely receptors for salt taste in humans as well, given the fundamental similarities in taste mechanisms across species nih.gov.
Beyond ENaCs, amiloride-insensitive pathways also contribute to salt taste perception tandfonline.comreading.ac.uk. One such pathway involves the transient receptor potential vanilloid-1 (TRPV-1) ion channel, which is non-specific to Na+ and can detect responses from various mineral salts, including potassium (K, CID 24460), calcium (Ca, CID 22756), ammonium (B1175870) (NH4+, CID 25114), and this compound salts tandfonline.comreading.ac.uk. Recent research has also identified a voltage-dependent chloride-specific channel, transmembrane channel-like 4 (TMC4), which is amiloride-insensitive and involved in salty taste perception in both mice and humans tandfonline.com. The concentration of this compound chloride (NaCl, CID 5234) also influences taste perception; while a preferable concentration of 100 mM typically elicits a salty taste, higher concentrations (over 500 mM) may be perceived as bitter and/or sour, and very low concentrations (below 10 mM) can even be perceived as sweet eurekalert.org.
This compound's Role in Flavor Enhancement and Bitterness Suppression
This compound, particularly in the form of this compound chloride, is a powerful flavor enhancer that improves the palatability of a wide array of foods nih.govresearchgate.net. Its flavor-modifying effects extend beyond simply imparting saltiness. This compound can enhance other taste sensations and is known to suppress bitter tastes nih.govresearchgate.netquora.com.
Preservation Mechanisms of this compound in Foods
This compound, primarily in the form of this compound chloride, has historically been and continues to be a crucial food preservative nih.govebsco.comeufic.orgverywellhealth.comresearchgate.net. Its effectiveness stems from several mechanisms that inhibit microbial growth and spoilage.
Water Activity Reduction and Microbial Growth Inhibition
One of the primary mechanisms by which this compound preserves food is by reducing its water activity (aW) nih.govverywellhealth.comresearchgate.netmdpi.comresearchgate.netasm.orgucanr.eduagriculture.instituteittefaqsalt.comfao.orgquora.com. Water activity refers to the amount of unbound water available for microbial growth and chemical reactions nih.govucanr.eduagriculture.institutefao.org. This compound and chloride ions associate with water molecules, effectively binding them and making them unavailable to microorganisms nih.govagriculture.institutefao.org. This creates a hypertonic environment around microbial cells mdpi.comittefaqsalt.comquora.comtutorchase.comlibretexts.org.
When microorganisms are in a hypertonic environment, water moves out of their cells due to osmosis, leading to dehydration and osmotic shock nih.govverywellhealth.commdpi.comasm.orgittefaqsalt.comquora.comtutorchase.comlibretexts.org. This loss of water causes cell death or retarded growth, thereby inhibiting the proliferation of spoilage and pathogenic bacteria, yeasts, and molds nih.govverywellhealth.commdpi.comucanr.eduagriculture.instituteittefaqsalt.comquora.comtutorchase.comlibretexts.org. Most bacteria require a water activity above 0.91 for growth, while most yeasts need above 0.88, and molds can survive at aW as low as 0.65 ucanr.edu. Salt is highly effective at reducing water activity; for instance, a 13 wt.% solution of this compound chloride can achieve a water activity of approximately 0.91, sufficient to suppress most "ordinary" bacteria ucanr.edu.
In addition to dehydration, this compound can also interfere with cellular enzymes, limit oxygen solubility for some microorganisms, and force cells to expend energy to exclude this compound ions, all of which contribute to reduced growth rates nih.gov. High salt concentrations can also directly inhibit enzymatic activity within microorganisms verywellhealth.comittefaqsalt.comtutorchase.com. Furthermore, salt can alter the pH of food, creating acidic conditions that inhibit microbial growth and aid in protein degradation ittefaqsalt.com. It can also act as an oxygen barrier, preventing the growth of aerobic bacteria ittefaqsalt.com.
Synergistic Effects with Other Preservatives
While this compound chloride alone can inhibit microbial growth, its preservative effects are often enhanced when used in combination with other compounds and environmental conditions, forming a "hurdle technology" approach nih.govmdpi.com. For instance, in processed meats, this compound works synergistically with compounds like this compound nitrite (B80452) (CID 23665184) and environmental factors such as pH and storage temperature to ensure food safety nih.gov.
Other this compound-containing compounds also provide preservative effects. This compound lactate (B86563) (CID 23665184) and this compound diacetate (CID 11197) are widely used alongside this compound chloride to prevent the growth of Listeria monocytogenes (CID 110609) and lactic acid bacteria (CID 1147) in ready-to-eat meats nih.govresearchgate.net. Short-chain organic acid salts, including this compound acetate, this compound lactate, and this compound citrate (B86180) (CID 6224), have demonstrated inhibitory effects against various food spoilage bacteria and antimicrobial activity against foodborne pathogens such as Staphylococcus aureus (CID 130097), Yersinia enterocolitica (CID 110609), Escherichia coli (CID 5882), and Clostridium botulinum (CID 27289) elsevier.es. This compound salts, in general, have shown higher antimicrobial activity compared to potassium salts for certain organic acids elsevier.es.
In fermented foods like pickles, sauerkraut, and cheeses, salt favors the growth of beneficial, salt-tolerant lactic acid bacteria while inhibiting undesirable spoilage bacteria and fungi nih.gov. Salt also aids in drawing water and sugars out of plant tissues during vegetable fermentation, which helps create reduced oxygen conditions favorable for lactic acid bacteria growth nih.gov.
This compound's Role in Food Texture and Physical Properties
Beyond its taste and preservative functions, this compound significantly influences the texture and physical properties of food products nih.govmdpi.comfoodcom.plcargill.com. These functional roles are critical in many food processing applications.
In muscle foods, salt (this compound chloride) can increase water binding, leading to improved yields and greater tenderness in products like processed meats nih.gov. The mechanism by which salt increases water binding is not fully understood but is thought to be related to its ability to create repulsion between myofibrillar proteins nih.gov. Phosphate (B84403) salts containing this compound, such as this compound phosphate (CID 24209), are also used to enhance the water binding capacity of muscle foods and to extend shelf life by reducing rancidity nih.gov.
This compound is also integral to the processing of products like sausages and restructured meats, where its presence can solubilize myofibrillar proteins that are otherwise insoluble nih.gov. In baked goods, this compound-containing compounds like this compound bicarbonate (baking soda, CID 10340) are used for leavening and to condition dough, making it easier to process nih.gov. This compound-containing emulsification and thickening agents are utilized in various products, including sauces and dressings, to improve stability and viscosity nih.gov.
In cheese production, salt plays a crucial role in drawing water or whey out of cheese curds, which are formed when casein proteins in milk coagulate nih.gov. This removal of water helps reduce the water available for microbial growth, thus decreasing the likelihood of spoilage and pathogen growth nih.gov. For some cheese types, salting contributes to the formation of a hard rind that protects the cheese during ripening and transport nih.gov.
The physical properties of salt, such as crystal shape and size, can also influence perceived saltiness and texture. For example, flake salt, with its larger surface area and rapid solubility, can provide a quicker burst of saltiness compared to regular table salt, potentially allowing for this compound reduction while maintaining taste perception cargill.com.
Strategies for this compound Reduction in Food Products
Given the widespread use of this compound in processed foods for flavor, preservation, and texture, reducing its content while maintaining consumer acceptance and food safety presents a significant challenge for the food industry reading.ac.ukmdpi.cominnovamarketinsights.comsensientfoodcolors.com. Various strategies are being explored and implemented to address this.
One approach involves the use of salt substitutes that aim to replicate the sensory properties of this compound chloride without the high this compound content nih.govmdpi.cominnovamarketinsights.com. Common salt substitutes include potassium chloride (CID 4873), calcium chloride (CID 24584), magnesium chloride (CID 24584), magnesium sulfate (B86663) (CID 24083), and potassium sulfate (CID 24507) mdpi.cominnovamarketinsights.com. While these compounds can contribute a salty taste, they may also impart undesirable off-tastes such as bitterness, metallic notes, or astringency, which has limited their widespread use mdpi.com.
Gradual this compound reduction is another strategy, allowing consumers to adapt to lower salt levels over time without a sudden impact on palatability innovamarketinsights.com. Manufacturers can incrementally decrease this compound content in their products, as taste preferences can adjust innovamarketinsights.com.
Technological advancements also play a role. Modifying the physical properties of salt, such as using flake salt with a larger surface area and rapid solubility, can enhance the perceived saltiness, allowing for less salt to be used while maintaining the desired taste profile cargill.com. For instance, replacing regular table salt with flake salt has been shown to achieve significant this compound reduction while maintaining the same taste cargill.com.
Finally, multi-hurdle approaches in food preservation are crucial for this compound reduction. Since salt is a key preservative, especially in controlling water activity and inhibiting microbial growth, simply removing it without compensatory measures can compromise food safety and shelf life nih.govnih.govresearchgate.net. Therefore, in low-sodium formulations, it is often necessary to combine reduced this compound with other preservation techniques, such as proper thermal processing, pH control, or the use of other antimicrobial agents, to ensure product safety and stability nih.gov.
Multisensory Combinations for Perceived Saltiness
Multisensory combinations leverage the interplay between different sensory modalities to enhance the perception of saltiness, allowing for reduced this compound content in food products. This approach involves integrating gustatory (taste), olfactory (smell), auditory (sound), visual, tactile, and trigeminal senses dntb.gov.ua.
Research indicates that the interaction between aroma and taste can effectively compensate for lower salt levels. For instance, combining the taste of salt with the aromas of savory foods has been shown to enhance saltiness perception chalmers.se. Specific studies have demonstrated that sardine aroma, when combined with a 20 mM NaCl solution, enhanced saltiness perception compared to the NaCl solution alone chalmers.se. Similarly, soy sauce odor can induce and enhance salty taste perception oup.com. The compound sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) has been identified as having a significant impact on perceived saltiness wur.nl. It is important to note that the effectiveness of odor-induced saltiness enhancement may diminish at higher salt concentrations oup.com. When evaluating these multisensory interactions, studies suggest that naive sensory panels are often more suitable for demonstrating the effects compared to trained panels wur.nl.
Inhomogeneous Salt Distribution
Inhomogeneous salt distribution is a promising strategy for reducing this compound content in foods while maintaining desired taste and texture attributes nih.gov. This technique involves creating varying concentrations of salt within the food matrix, which leads to a pulsating sensation of saltiness during consumption researchgate.net. This "taste contrast" can prevent the adaptation of taste buds to a continuous high salt exposure, thereby enhancing the perceived saltiness researchgate.net.
Studies have shown that inhomogeneous this compound distribution can lead to significant this compound reductions while preserving or even increasing perceived saltiness. For example, in semisolid foods, this method allowed for a 30% reduction in this compound with maintained flavor and texture properties nih.gov. In bread, using coarse-grained this compound chloride (NaCl) in an inhomogeneous distribution greatly increased this compound release and salt taste nih.gov. Another application involved spraying an aqueous salt solution onto one side of pizza crusts, which resulted in a 25% reduction in total salt content without negatively impacting perceived saltiness chalmers.se. Advanced processing technologies like high-pressure processing (HPP) can also contribute to improved salt distribution, facilitating this compound reduction in products such as meat nih.gov.
Double Emulsions for this compound Delivery
Double emulsions, specifically water-in-oil-in-water (W1/O/W2) emulsions, are explored as a method to reduce this compound in fluid food products without diminishing the perception of salty taste oup.com. These complex emulsion systems consist of an internal aqueous phase (W1) dispersed within an oily phase (O), which is then further dispersed within an external aqueous phase (W2) oup.com. The unique structure of double emulsions allows them to influence taste perception by encapsulating substances within their dispersed aqueous droplets oup.com.
Double emulsions offer potential for targeted delivery, controlled release, and encapsulation of various compounds metu.edu.tr. Research indicates that manipulating the structural characteristics of double emulsions, such as the concentration of the internal aqueous phase, can influence perceived saltiness, enabling this compound reduction without a noticeable change in taste oup.com. For instance, an emulsion with a higher internal phase concentration was perceived as saltier oup.com. However, the stability of double emulsions presents a challenge, often affected by factors like free energy, osmotic pressure, and Laplace pressure mdpi.com. Strategies to enhance their stability include adjusting internal and external osmotic pressure or increasing the viscosity of the phases mdpi.com. Common emulsifiers used in double emulsion systems include this compound caseinate, xanthan gum, polyglycerol polyricinoleate (PGPR), and Tween 80 oup.commetu.edu.tr.
Salt Replacers
Salt replacers are a key strategy in food science to reduce this compound content while maintaining acceptable sensory quality nih.gov. These substitutes aim to mimic the taste and functional properties of this compound chloride.
The most common salt replacers include potassium chloride (KCl), calcium chloride (CaCl2), and magnesium chloride (MgCl2) nih.govillinois.eduresearchgate.net. While KCl can help reduce blood pressure and mitigate some adverse effects of high this compound intake, it often introduces bitter tastes or off-flavors nih.govillinois.edufoodnavigator.com. To counteract these undesirable tastes, salt replacers are frequently combined with flavor modifiers such as umami substances (e.g., L-glutamate, yeast extracts) or bitter blockers nih.govillinois.edu.
Beyond mineral salts, plant-based alternatives are also being investigated. Extracts from plants like saltwort, sea tangle, and mushrooms have shown promise as low-sodium salt substitutes, capable of reducing this compound levels by approximately 43% while retaining salty taste foodnavigator.com. Furthermore, advancements in physical modification, such as encapsulating salt crystals, can alter how salt dissolves in the mouth, thereby influencing saltiness perception and allowing for reduced this compound levels illinois.edu. An innovative approach, MicroSalt®, utilizes patented microparticle technology to deliver an instant salty sensation, enabling significant this compound reduction without flavor compromise microsaltinc.com.
Here is a table summarizing common salt replacers and their characteristics:
| Salt Replacer | Primary Composition | Key Characteristics | Potential Drawbacks |
| Potassium Chloride (KCl) | Potassium | Reduces adverse effects of high this compound intake, lowers blood pressure nih.gov. | Can impart bitter tastes and off-flavors illinois.edufoodnavigator.com. |
| Calcium Chloride (CaCl2) | Calcium | Used to replace NaCl illinois.edu. | Can impart bitter/metallic tastes microsaltinc.com. |
| Magnesium Chloride (MgCl2) | Magnesium | Used to replace NaCl nih.gov. | Can impart bitter/metallic tastes. |
| Monothis compound Glutamate (MSG) | This compound, L-glutamate | Umami enhancer, can reduce net this compound researchgate.net. | Contains some this compound researchgate.net. |
| Plant Extracts | Saltwort, Sea Tangle, Mushroom | Can reduce this compound by ~43% while retaining salty taste foodnavigator.com. | Varies by extract. |
| MicroSalt® | Microparticle NaCl | Delivers instant salty hit, allows significant this compound reduction microsaltinc.com. | Proprietary technology. |
Interaction with Hydrocolloids
Hydrocolloids, widely used as thickening and gelling agents in food, exhibit significant interactions with this compound ions, influencing various food properties d-nb.infooup.com. These interactions can affect the functional characteristics of hydrocolloids, including hydration, solubility, viscosity, film formation, and gelation d-nb.infooup.com.
This compound ions, when bound to hydrocolloids, can interact with water molecules, potentially reducing demethoxylation and limiting depolymerization during food storage in low-moisture environments d-nb.info. In the context of pectin (B1162225), this compound ions play a crucial role in gelation. They can delay gel formation in sugar-acid systems by reducing hydrogen bonds, while accelerating it in sugar-calcium systems by reducing electrostatic repulsion d-nb.info. The presence of this compound ions has also been shown to enhance the storage stability of pectin d-nb.info.
Furthermore, interactions between ionic thickeners (a type of hydrocolloid) and this compound ions can impede the diffusion of charged molecules researchgate.net. The availability of this compound ions from the food matrix is considered a critical factor for salt taste perception researchgate.net. Conversely, dietary fibers, which are a class of hydrocolloids, can restrict the mobility of this compound through electrostatic interactions, thereby lowering this compound availability and potentially suppressing saltiness perception in liquid or semi-solid foods researchgate.net. The perceived saltiness in hydrocolloid-containing systems is directly influenced by factors such as viscosity, gel firmness, and the mechanosensory perception of solid particles researchgate.net.
Computational Chemistry and Modeling of Sodium Systems
Molecular Dynamics Simulations of Sodium Ion Transport
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD provides a detailed view of dynamic processes, such as the transport of this compound ions through biological channels or within solid-state materials.
Microsecond-long MD simulations have been instrumental in elucidating the mechanisms of ion conduction and selectivity in voltage-gated this compound channels. nih.gov For instance, simulations based on the crystal structure of a bacterial voltage-gated this compound channel (NavMs) have successfully characterized the complete ion translocation pathway. nih.gov These simulations revealed a complex interplay of single and multi-ion phenomena, coupled with rapid, bidirectional water transport, governing the movement of this compound ions. nih.gov The calculated single-channel conductance and selectivity ratios from these simulations show close agreement with experimental electrophysiology measurements. nih.gov
Further MD studies on various neuronal this compound channels have identified specific binding sites for Na+ ions within the selectivity filter. acs.org These simulations, often initiated from cryo-electron microscopy structures, show that this compound ions tend to reside in the inner part of the selectivity filter, coordinated by both water molecules and negatively charged protein residues. acs.orgacs.org The dynamic nature of the this compound ion's hydration shell has also been explored, revealing that water molecules can permeate through the selectivity filter to the central cavity while the this compound ions remain near their primary binding locations. acs.org
In the realm of materials science, MD simulations are used to investigate this compound ion mobility in solid-state electrolytes, which are critical components for the development of all-solid-state this compound batteries. Studies on NASICONs (Na Super Ionic CONductors), such as Scandium-substituted Na1+x+yScyZr2−ySixP3−xO12, have employed force field MD simulations to explore the vast compositional space and its effect on ionic conductivity. rsc.orgresearchgate.net These simulations have shown that incorporating substituents like Sc³⁺ and Si⁴⁺ can enhance Na+ mobility, leading to higher conductivity. rsc.orgresearchgate.net The simulations reveal the three-dimensional diffusion pathways of Na+ ions and quantify key transport properties. rsc.org
Table 1: Selected Results from Molecular Dynamics Simulations of this compound Ion Transport
| System | Simulation Finding | Key Parameter | Value |
|---|---|---|---|
| Bacterial this compound Channel (NavMs) | Single-channel conductance calculated from simulations aligns with experimental data. nih.gov | Conductance | Matches Electrophysiology Measurements |
| Neuronal Na+ Channels | Identification of Na+ residence in the inner part of the selectivity filter. acs.org | Ion Position | Inner Selectivity Filter |
| NaSICON (Na3.4Sc0.4Zr1.6Si2PO12) | Ionic conductivity at 298 K calculated from MD simulations. rsc.org | Ionic Conductivity (σ) | 2.6 x 10⁻² S cm⁻¹ |
| NaSICON (Na3.4Sc2Si0.4P2.6O12) | Activation energy for Na+ transport determined by MD simulations. rsc.org | Activation Energy (E_A) | 0.08 eV |
| NaSICON (Na1+xZr2SixP3-xO12, x ~ 2.4) | Optimal composition for Na+ diffusivity and conductivity at 473 K. nih.gov | Ionic Conductivity (σ) | ~0.170 S cm⁻¹ |
Density Functional Theory (DFT) Studies of this compound-Containing Materials
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in materials science to predict and understand the properties of this compound-containing compounds, particularly for applications in energy storage like this compound-ion batteries. mdpi.com
DFT calculations are essential for evaluating the suitability of various materials as electrodes in this compound-ion batteries. mdpi.com These calculations can predict key performance indicators such as structural stability, this compound insertion voltage, and diffusion energy barriers. mdpi.com For example, DFT studies on manganese oxide (α-MnO₂) as a cathode material predicted facile diffusion kinetics for Na+ ions with a low diffusion barrier of 0.21 eV, suggesting it could be an ideal cathode material. mdpi.comacs.org Similarly, for a graphether/graphene heterostructure proposed as an anode material, DFT calculations indicated a low diffusion energy barrier of 0.10 eV for this compound on the graphene surface. e3s-conferences.org
The formation energy of materials, a critical factor for their stability, is also commonly calculated using DFT. For the base crystal NaMnO₂, the calculated formation energy was found to be -2.12 eV for the relaxed structure, indicating its thermodynamic stability. mdpi.com DFT is also used to understand the effect of doping or substitutions on material properties. For instance, calculations showed that Mn²⁺ doping in Na₄Fe₃(PO₄)₂P₂O₇ can effectively reduce the energy barrier for this compound ion transport, thereby improving its conductivity. mdpi.com
Beyond battery materials, DFT is employed to study a wide range of this compound-containing systems. This includes investigating the structural, electronic, and optical properties of this compound-based quaternary Heusler alloys like NaNbRhZ (where Z = B, Al, Ga), confirming their mechanical and dynamical stability. worldscientific.com DFT is also used to model the adsorption and diffusion of this compound atoms on various surfaces. For instance, studies on the Mo(110) surface revealed that the co-adsorption of this compound and oxygen can significantly lower the vacancy formation energy, which has implications for material corrosion in liquid this compound environments. mdpi.com Furthermore, DFT has been used to simulate the adsorption of water on an NaCl surface, providing a clearer picture of the interaction geometry than what can be obtained from experimental observations alone. mdpi.com
Table 2: Selected Results from Density Functional Theory (DFT) Studies
| Material System | Property Investigated | Calculated Value | Significance |
|---|---|---|---|
| α-MnO₂ | Na+ Diffusion Barrier | 0.21 eV mdpi.comacs.org | Indicates high diffusion kinetics for SIB cathode. |
| NaMnO₂ | Formation Energy | -2.12 eV mdpi.com | Confirms structural stability. |
| Graphether/Graphene | Na Diffusion Barrier (Graphene surface) | 0.10 eV e3s-conferences.org | Suggests suitability as a SIB anode. |
| Na₄MnAl(PO₄)₃ | Na+ Diffusion Paths | Path-dependent barriers mdpi.comresearchgate.net | Elucidates ion transport mechanism. |
| Mo(110) Surface with Na/O | Mo Vacancy Formation Energy | 0.47 eV mdpi.com | Implies potential for corrosion in liquid this compound. |
| NaNbRhZ (Z=B, Al, Ga) | Stability | Mechanically and dynamically stable worldscientific.com | Predicts the existence of stable Heusler alloys. |
Future Directions and Emerging Research Areas
Novel Drug Design Targeting Mitochondrial Sodium Transport
Mitochondrial this compound transport plays a crucial role in cellular energy production and the regulation of cell death, primarily through the activity of the mitochondrial this compound-calcium exchanger (NCLX) latoxan.comamericanelements.com. NCLX facilitates the efflux of calcium from mitochondria, protecting against harmful calcium overload, which is implicated in conditions such as heart failure and Alzheimer's disease latoxan.comamericanelements.comwikipedia.org.
Recent discoveries have identified novel regulators of NCLX activity, such as the protein TMEM65. TMEM65 has been characterized as a bona fide interactor and regulator of NCLX, and its discovery offers a promising avenue for designing new therapeutic agents. Modulating TMEM65 activity could provide an important treatment option for diseases involving pathogenic calcium buildup in mitochondria latoxan.comamericanelements.comwikipedia.org. Furthermore, activating NCLX itself is being explored as a therapeutic strategy to intervene in mitochondrial-endoplasmic reticulum contact sites nih.gov. Research using the mitochondrial Na+/Ca2+ exchanger inhibitor CGP37157 (PubChem CID: 2688) in Caenorhabditis elegans has demonstrated its ability to increase lifespan and healthspan by modulating calcium homeostasis, with the NCX-6 isoform (a C. elegans mitochondrial Na+/Ca2+ exchanger) playing a significant role. Human NCLX is recognized as the primary target of CGP37157 scribd.comfishersci.ie. The coordination of calcium ion uptake and release by exchangers like the Na+/Ca2+-Li+ exchanger in mitochondria is also a focus for novel therapeutic approaches wikidata.org.
Advanced Characterization Technologies for this compound Systems (e.g., In situ TEM, AFM)
Advanced characterization technologies are pivotal for gaining a deeper understanding of this compound systems, particularly in the context of materials science and biological processes.
In situ Transmission Electron Microscopy (TEM) In situ TEM is a powerful tool for directly observing the dynamic behavior of this compound storage materials within electrochemical environments, such as those found in this compound-ion batteries (SIBs) mims.comwikipedia.orgtocris.com. This technique allows researchers to visualize real-time morphological, microstructural, and elemental valence evolution during sodiation and desodiation processes mims.comwikipedia.orgnih.gov. For instance, in situ TEM has revealed the transition of hexagonal FeSe nanoparticles to Fe and Na2Se (PubChem CID: 73973) phases during sodiation, and their transformation back to tetragonal FeSe upon desodiation nih.gov. It has also been used to explore the sodiation behavior of ZnO (PubChem CID: 14806) nanowires, showing different reaction mechanisms in single-crystalline versus polycrystalline structures, and the formation of crystalline NaZn13 (an alloy) nanograins nih.gov. Despite its advantages in providing atomic-scale insights, challenges remain in simulating the real battery operating environment and observing long cycling processes tocris.com.
Atomic Force Microscopy (AFM) Atomic Force Microscopy (AFM) provides high-resolution imaging capabilities crucial for studying this compound systems at the nanoscale. AFM has been employed to map the apical distribution of epithelial Na+ channels in A6 renal epithelial cells, demonstrating the channels' restriction to apical microvilli nih.gov. High-speed AFM (HS-AFM) further enhances this capability by allowing real-time visualization of the structural dynamics and molecular mechanisms of biological membranes, including ion channels like voltage-gated this compound channels (Nav channels) acmemask.comfishersci.fi. AFM images have provided insights into the binding of β3 subunits to Nav 1.5 α subunits, contributing to the understanding of Nav channel structure and function wikipedia.orgfishersci.ca. Furthermore, AFM is used to investigate the distribution, specific interaction forces, and binding kinetics of voltage-gated this compound channels (NaV1.5) on cell surfaces, which is relevant to understanding their role in tumor metastasis and invasion fishersci.ca.
Other advanced characterization techniques contributing to the understanding of this compound systems, particularly in this compound-ion batteries, include in situ spectroscopy, operando diffraction, high-resolution microscopy, synchrotron X-ray diffraction (XRD), high-resolution X-ray photoelectron spectroscopy (XPS), synchrotron X-ray absorption near-edge structure (XANES), and extended X-ray absorption fine-structure (EXAFS) mims.comciteab.comguidetopharmacology.orgattelements.comnih.gov. These techniques collectively provide comprehensive insights into structural evolution, redox mechanisms, and electrode/electrolyte interface reactions.
Integrating Multi-Omics Approaches in this compound Research
The integration of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—is becoming increasingly vital for a holistic understanding of complex biological systems, particularly in the context of this compound-related research, such as plant responses to salinity stress materialsproject.orgnih.govfishersci.pt.
Genomics provides a foundational understanding by cataloging genes and their variations, serving as the basis for other omics studies.
Transcriptomics analyzes gene expression at the RNA level, revealing molecular mechanisms and gene regulatory networks in response to stimuli like salt stress nih.gov.
Proteomics involves the large-scale study of proteins, their expression, and post-translational modifications, offering insights into cellular functions and signaling networks materialsproject.org.
Metabolomics focuses on the comprehensive analysis of low molecular weight metabolites, providing a direct readout of the cellular state and metabolic pathways materialsproject.org.
Ionomics specifically studies the elemental composition of organisms, including this compound, providing a direct measure of ion accumulation and distribution materialsproject.orgfishersci.pt.
Integrating these diverse datasets allows researchers to overcome the limitations of single-omics analyses, providing a more comprehensive view of biological processes and the interplay of molecular components. Strategies for integration include co-expression analysis, metabolite-gene networks, constraint-based models, pathway enrichment analysis, interactome analysis, correlation-based strategies, and machine learning techniques. This integrated approach is crucial for deciphering complex biological phenomena, identifying key stress-responsive genes, and ultimately for developing targeted interventions or improving traits related to this compound handling in various organisms nih.govfishersci.pt.
Q & A
Q. How can machine learning enhance chemical search engines for this compound compound discovery?
- Train conditional random fields (CRFs) to index this compound-related entities (e.g., this compound acetate, aluminosilicate interactions) in unstructured texts. Integrate SVM classifiers to prioritize studies with pH-dependent reactivity data, improving retrieval accuracy for complex queries .
Methodological Tables
Table 1. Comparison of this compound Quantification Methods
| Method | Sensitivity (ppm) | Precision (% RSD) | Applications |
|---|---|---|---|
| FAAS | 0.1–10 | 1.5–3.0 | Biological fluids, soils |
| ICP-MS | 0.001–0.1 | 0.8–2.0 | Trace analysis in tissues |
| Ion Chromatography | 0.5–5 | 2.0–4.0 | Environmental water |
| Titration (Iodometric) | 10–100 | 0.5–1.5 | Lipid oxidation studies |
Table 2. Key Factors in this compound-Cooled Reactor Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
